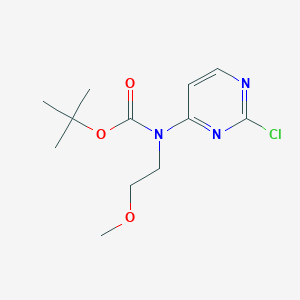

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate

Description

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate is an organic compound with the molecular formula C12H17ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Properties

CAS No. |

1314395-98-6 |

|---|---|

Molecular Formula |

C12H18ClN3O3 |

Molecular Weight |

287.74 g/mol |

IUPAC Name |

tert-butyl N-(2-chloropyrimidin-4-yl)-N-(2-methoxyethyl)carbamate |

InChI |

InChI=1S/C12H18ClN3O3/c1-12(2,3)19-11(17)16(7-8-18-4)9-5-6-14-10(13)15-9/h5-6H,7-8H2,1-4H3 |

InChI Key |

TZELPYPMEFLGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOC)C1=NC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate and 2-methoxyethylamine. The reaction is carried out under inert conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products are the substituted pyrimidine derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products vary depending on the specific reaction but may include hydroxylated or dehydrogenated derivatives.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (2-chloropyrimidin-4-yl)carbamate: A similar compound lacking the 2-methoxyethyl group, used in similar applications.

Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Contains an additional chlorine atom, which may alter its reactivity and applications.

Tert-butyl (2-chloropyridin-4-yl)carbamate: A pyridine derivative with similar chemical properties but different biological activity.

Uniqueness

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate is unique due to the presence of both the 2-chloropyrimidine and 2-methoxyethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications. The methoxyethyl group can enhance solubility and bioavailability, while the chloropyrimidine moiety provides a site for further functionalization.

Biological Activity

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate, also known by its CAS number 849751-48-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula :

- Molecular Weight : 229.66 g/mol

- IUPAC Name : tert-butyl N-(2-chloropyrimidin-4-yl)carbamate

- PubChem CID : 53420006

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes involved in neurodegenerative processes. Research indicates that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and β-secretase, which are critical in the pathophysiology of Alzheimer's disease.

Inhibition of Acetylcholinesterase

Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission. Studies have shown that related compounds can significantly inhibit AChE activity, suggesting a similar potential for this compound.

β-Secretase Inhibition

β-secretase plays a crucial role in the formation of amyloid plaques in Alzheimer's disease. Compounds that inhibit this enzyme can potentially reduce amyloid beta aggregation. Preliminary studies indicate that this compound may exhibit this inhibitory effect, although specific IC50 values need further elucidation.

Neuroprotective Effects

Research has indicated that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta peptides. In vitro studies demonstrated that these compounds could enhance cell viability in the presence of neurotoxic agents.

| Study | Compound | Effect Observed |

|---|---|---|

| M4 | Moderate protective effect against Aβ 1-42 toxicity | |

| M4 | Inhibition of Aβ aggregation with 85% inhibition at 100 μM |

Case Studies

- In Vitro Studies : A study examining the neuroprotective properties of M4, a compound structurally related to this compound, found that it significantly improved astrocyte cell viability when exposed to amyloid beta peptides. The results indicated a reduction in inflammatory markers such as TNFα and free radicals .

- In Vivo Studies : Another investigation assessed the effects of M4 on scopolamine-induced oxidative stress in animal models. While M4 showed some efficacy in reducing oxidative stress markers, it was less effective than established treatments like galantamine .

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are crucial. The compound is classified with several hazard statements indicating it may cause skin irritation and serious eye irritation upon exposure . Proper handling and safety measures should be employed when working with this compound.

Q & A

Q. What are standard protocols for synthesizing tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate?

Methodological Answer: The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

- Step 1: Boc-protection of amines using Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to ensure regioselectivity .

- Step 2: Nucleophilic substitution on 2-chloropyrimidine derivatives with methoxyethylamine under basic conditions (e.g., NaHCO₃ in DMAc at 80°C) .

- Step 3: Purification via column chromatography (e.g., DCM/MeOH gradients) to isolate the carbamate product . Critical parameters include temperature control to avoid side reactions and solvent selection to enhance solubility of intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: To confirm substitution patterns on the pyrimidine ring and carbamate group. For example, a singlet at δ 1.36 ppm (Boc tert-butyl protons) and pyrimidine protons at δ 8.02–6.36 ppm .

- HRMS (ESI): To validate molecular weight (e.g., m/z 342.1691 [M+H]⁺) .

- FT-IR: To identify carbamate C=O stretches (~1680–1720 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- 2D NMR (HSQC, HMBC): To correlate protons with adjacent carbons and confirm connectivity in complex cases .

- Variable-temperature NMR: To identify conformational exchange broadening (e.g., Boc group rotation).

- Computational validation: Compare experimental shifts with DFT-calculated NMR spectra for ambiguous signals.

Q. What strategies optimize reaction yields in multi-step syntheses of this carbamate?

Methodological Answer: Yield optimization requires:

- Intermediate monitoring (TLC/HPLC): To track reaction progress and minimize over-reaction .

- Solvent optimization: Polar aprotic solvents (e.g., THF, DMAc) enhance nucleophilic substitution rates .

- Catalyst screening: Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira couplings (e.g., in alkyne functionalization steps) . Data from pilot reactions (e.g., varying equivalents of NaHCO₃) can identify stoichiometric bottlenecks .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

- Forced degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .

- HPLC-MS monitoring: Detect degradation products (e.g., Boc deprotection or pyrimidine ring hydrolysis) .

- Storage trials: Test stability at room temperature vs. 4°C in inert atmospheres (Ar/N₂) to recommend optimal storage .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer: Discrepancies may stem from polymorphism or impurities. Solutions include:

Q. What methods validate the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Reactivity validation involves:

- Model reactions: Test Suzuki-Miyaura or Buchwald-Hartwig couplings with standardized substrates (e.g., aryl boronic acids) .

- Kinetic studies: Monitor reaction rates under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) .

- LC-MS/MS: Identify side products (e.g., dehalogenation or dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.